molecular formula C17H13N3O4S B3481102 {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3481102
M. Wt: 355.4 g/mol
InChI Key: GMYYZRSOBBZPTI-UHFFFAOYSA-N
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Description

{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a 1,2,4-triazole derivative characterized by a benzodioxole ring at the 5-position of the triazole core, a phenyl group at the 4-position, and a thioacetic acid moiety at the 3-position. Its molecular formula is C₁₇H₁₂N₃O₄S, with a molar mass of 368.36 g/mol. Key synonyms include 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid and the CAS number 80987-62-8 .

The compound is synthesized via nucleophilic substitution or condensation reactions involving 1,3-benzodioxole-containing precursors.

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15(22)9-25-17-19-18-16(20(17)12-4-2-1-3-5-12)11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYYZRSOBBZPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid (CAS No. 325694-63-1) is a triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H16ClN3O3S
  • Molecular Weight : 449.9 g/mol
  • IUPAC Name : 2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its effects on different biological targets, particularly in cancer and neurological disorders.

Antitumor Activity

Several studies have investigated the antitumor potential of triazole derivatives similar to {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid. For instance:

  • In vitro Studies : Compounds within the same structural family have shown promising results against various cancer cell lines. For example, a related compound demonstrated an IC50 value lower than 10 µM against HCT116 colorectal carcinoma cells and exhibited selective inhibition of DYRK1A kinase activity .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases that are crucial for tumor cell proliferation. The presence of the benzodioxole moiety is believed to enhance the interaction with these targets, thereby increasing potency against cancer cells .

Neuroprotective Effects

The neuroprotective effects of triazole compounds have also been a subject of research:

  • DYRK1A Inhibition : Some derivatives have been identified as effective inhibitors of DYRK1A kinase, which is implicated in neurodegenerative diseases. This inhibition suggests potential therapeutic applications in conditions such as Alzheimer's disease .
  • Cell Viability Assays : In studies assessing cell viability in neuronal models, certain compounds showed reduced toxicity and improved survival rates under stress conditions, indicating their protective role against neurotoxicity .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/ModelsIC50 ValuesReferences
Antitumor ActivityHCT116 (Colorectal)<10 µM
NeuroprotectionNeuronal ModelsNot specified
DYRK1A InhibitionVarious KinasesSpecific values vary

Case Study 1: Antitumor Efficacy

In a comparative study involving multiple triazole derivatives, {[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid was tested alongside known inhibitors. The results indicated that this compound exhibited significant cytotoxicity against tumor cells while sparing normal fibroblasts.

Case Study 2: Neurological Implications

Research focusing on the neuroprotective properties highlighted that compounds with similar structures could prevent apoptosis in neuronal cells exposed to oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s benzodioxole substituent distinguishes it from other 1,2,4-triazole derivatives. Key comparisons include:

Compound Name / Substituents Molecular Formula Melting Point (°C) Yield (%) Key Structural Features Reference
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid C₁₇H₁₂N₃O₄S Not reported Not reported Benzodioxole at 5-position
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) C₂₁H₁₆FN₃S 146–148 86 3-Fluorobenzylthio group
2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1.2) C₁₆H₁₃N₃O₂S₂ 171–172 77 Thiophen-2-ylmethyl substituent
{[5-(4-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid C₁₆H₁₂FN₃O₂S Not reported Not reported 4-Fluorophenyl at 5-position
{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid C₁₃H₁₅N₃O₃S Not reported Not reported 2-Propoxyphenyl group

Key Observations :

  • Benzodioxole vs.
  • Thiophene vs. Benzodioxole : Thiophene-containing analogs (e.g., 1.2) exhibit lower melting points (~171°C vs. unreported for the target compound), suggesting differences in crystallinity or solubility .
  • Alkyl vs. Aromatic Substituents : Propoxyphenyl derivatives (e.g., ) have lower molecular weights and predicted densities (1.38 g/cm³), indicating reduced steric hindrance compared to the bulkier benzodioxole group.

Key Observations :

  • Benzodioxole vs. Methoxy Groups: Dimethoxyphenyl analogs (e.g., ) show pronounced antimicrobial activity, likely due to increased lipophilicity from methoxy groups. The benzodioxole group in the target compound may offer similar advantages while improving oxidative stability.
  • Morpholine Salts : Tryfuzol® demonstrates that salt formation (e.g., morpholine) can enhance solubility and therapeutic efficacy, a strategy applicable to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Reactant of Route 2
Reactant of Route 2
{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid

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